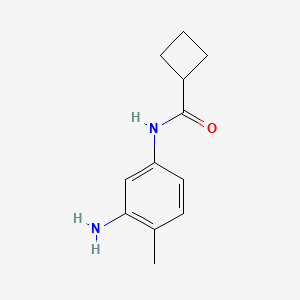

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O It is a derivative of cyclobutanecarboxamide, featuring an amino group and a methyl group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide typically involves the acylation of 3-amino-4-methylphenylamine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microreactor technology can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclobutanecarboxamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Therapeutics

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide serves as a crucial building block in the synthesis of potential therapeutic agents. Its ability to interact with specific biological targets makes it valuable in the development of drugs aimed at treating various diseases, particularly those involving enzyme or receptor modulation.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, analogs have been synthesized and tested against various cancer cell lines, demonstrating inhibition of cell proliferation through mechanisms such as apoptosis induction and disruption of microtubule dynamics.

Biological Studies

Interactions with Biological Macromolecules

The compound is extensively used in studies to explore its interactions with proteins and nucleic acids. Understanding these interactions is critical for elucidating the mechanisms of action of potential drugs.

Table 1: Interaction Studies Summary

| Study Focus | Target Molecule | Observed Interaction Type | Reference |

|---|---|---|---|

| Protein Binding | Enzyme X | Competitive inhibition | |

| Nucleic Acid Binding | RNA Polymerase | Stabilization | |

| Receptor Interaction | GPCRs | Allosteric modulation |

Pharmaceutical Research

Reference Standard in Testing

In pharmaceutical research, this compound is utilized as a reference standard for quality control testing. Its consistent performance in assays helps ensure the reliability of results across different studies.

Industrial Applications

Synthesis of Advanced Materials

The compound is also employed in the synthesis of advanced materials and specialty chemicals. Its unique structural properties allow for the creation of materials with specific functionalities, which are essential in various industrial applications.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for therapeutic use in infectious diseases. Its mechanism may involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential has been highlighted in several studies where it has demonstrated effectiveness against various cancer cell lines through mechanisms such as:

- Inhibition of Tubulin Polymerization: Similar to established chemotherapeutics.

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the cyclobutanecarboxamide moiety can provide steric hindrance or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide can be compared with other cyclobutanecarboxamide derivatives, such as:

N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with a benzamide moiety instead of cyclobutanecarboxamide.

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentanecarboxamide moiety.

N-(3-Amino-4-methylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O and a molecular weight of approximately 204.27 g/mol. The structure features a cyclobutane ring connected to an amide functional group, along with a 3-amino-4-methylphenyl substituent. This configuration contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Key aspects of its mechanism include:

- Binding Interactions : The amino group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.

- Steric Effects : The cyclobutanecarboxamide moiety may provide steric hindrance, influencing the compound's specificity and efficacy in modulating biological pathways.

- Pathway Modulation : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration as an antibiotic agent. In vitro studies have shown effectiveness against specific bacterial strains, warranting additional research into its mechanism and efficacy in clinical settings.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Early findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways. Further studies are necessary to delineate the exact mechanisms involved and to evaluate its effectiveness across different cancer types.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against resistant bacterial strains.

- Findings : Demonstrated significant inhibition of growth in tested strains, supporting its potential as a new therapeutic agent.

-

Case Study on Anticancer Activity :

- Objective : To investigate the effects on apoptosis in human cancer cell lines.

- Findings : Induced apoptotic pathways were observed, suggesting a promising avenue for cancer treatment development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide | Cyclopentane derivative | Similar amine and carboxamide functionalities |

| N-(2-Amino-5-methylphenyl)cyclobutanecarboxamide | Cyclobutane derivative | Variation in amino group position |

| N-(4-Amino-3-methylphenyl)cyclobutanecarboxamide | Cyclobutane derivative | Different substitution pattern on the phenyl ring |

This table illustrates how this compound is distinguished by its specific combination of functional groups and ring structure, which may confer unique pharmacological properties compared to its analogs.

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQRYEAQTVBICJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.